

Technischer Leitfaden zum Lebensmittelzusatzstoff E 534 (Eisentartrat)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eisentartrat

Cat. No.: B12056577

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.

Dieser technische Leitfaden bietet eine detaillierte Übersicht über den Lebensmittelzusatzstoff E 534, auch bekannt als **Eisentartrat**. Er behandelt die chemische Identität, Herstellung, Anwendung, regulatorische Aspekte und toxikologische Bewertung der Substanz.

Chemische Identität und Nomenklatur

Eisentartrat (E 534) ist ein Komplexierungsprodukt, das in der Lebensmittelindustrie als Trennmittel eingesetzt wird.^{[1][2]} Die für den Lebensmittelzusatzstoff relevante Form ist spezifisch das Eisen(III)-meso-Tartrat.^[1]

Tabelle 1: Nomenklatur und chemische Identifikatoren von E 534

Parameter	Beschreibung
E-Nummer	E 534 ^{[3][4][5]}
Chemische Bezeichnung	Eisen(III)-meso-Tartrat ^{[1][4]}
Synonyme	Eisentartrat, Iron (III) meso-Tartrate
CAS-Nummer	1280193-05-6 (für den Lebensmittelzusatzstoff-Komplex) ^{[1][6]}

| Summenformel | $\text{Fe}_2(\text{C}_4\text{H}_4\text{O}_6)_3$ (für Eisen(III)-Tartrat)^[7] |

Physikalisch-chemische Eigenschaften

Der Lebensmittelzusatzstoff wird als dunkelgrüne, wässrige Lösung beschrieben.^[1] Seine physikalisch-chemischen Eigenschaften sind entscheidend für seine Funktion als Trennmittel.

Tabelle 2: Physikalisch-chemische Eigenschaften von **Eisentartrat** (E 534)

Eigenschaft	Wert / Beschreibung
Erscheinungsbild	Dunkelgrüne Lösung ^[1]
Löslichkeit in Wasser	Sehr gut löslich ^[1]
pH-Wert (der Lösung)	3,5 – 3,9 ^[1]
Molare Masse	555,90 g/mol (für $\text{Fe}_2(\text{C}_4\text{H}_4\text{O}_6)_3$) ^{[8][9]}

| Massenanteil (Komplex) | ca. 35 % in der Lösung^[1] |

Herstellung und Synthese

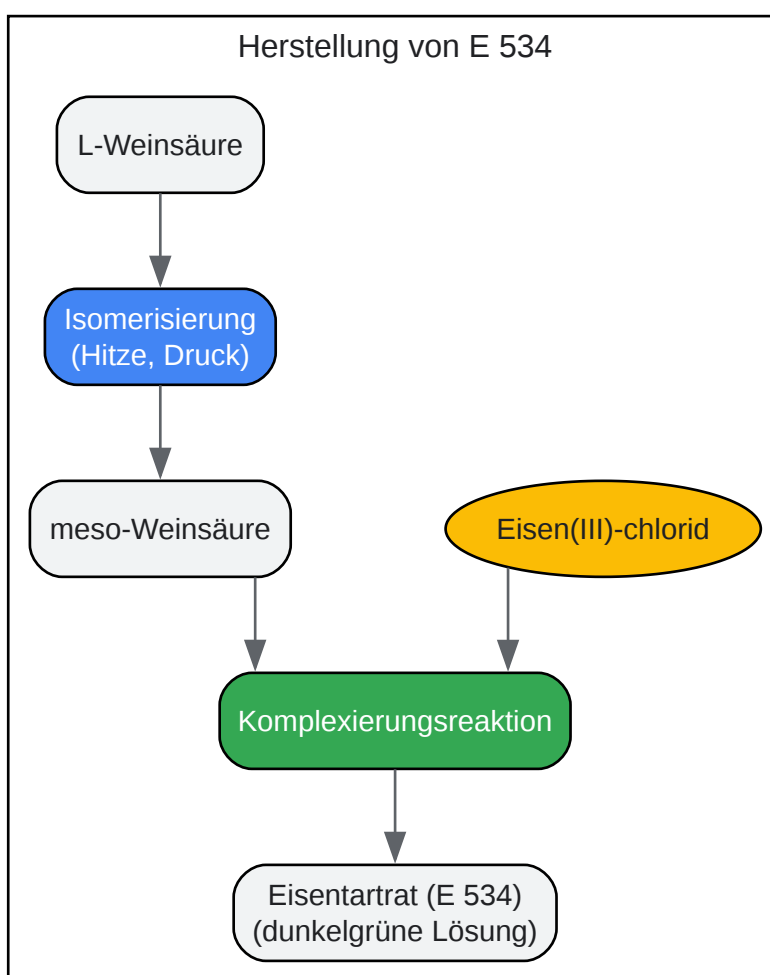
Die Herstellung von **Eisentartrat** für die Verwendung als Lebensmittelzusatzstoff E 534 ist ein spezifischer chemischer Prozess. Er beginnt mit der Isomerisierung von L-Weinsäure zu meso-Weinsäure, gefolgt von einer Komplexierungsreaktion mit einem Eisen(III)-Salz.^{[1][2]}

Experimentelles Protokoll (Generalisiertes Syntheseverfahren)

Das folgende Protokoll beschreibt ein generalisiertes Verfahren zur Herstellung von **Eisentartrat** basierend auf publizierten Prinzipien:

- **Isomerisierung:** L-Weinsäure wird in wässriger Lösung in einem Autoklaven über 5 % konzentriert. Die Lösung wird unter Rühren auf 155-175 °C erhitzt und für 8-48 Stunden gehalten, um die Umwandlung in meso-Weinsäure zu fördern.^[10]
- **Reaktionskontrolle:** Der Fortschritt der Isomerisierung wird analytisch überwacht. Die Reaktion wird gestoppt, wenn mehr als 30 % der L-Weinsäure in meso-Weinsäure umgewandelt sind.^[10]

- Abkühlung und Filtration: Das Reaktionsgemisch wird auf Raumtemperatur abgekühlt und filtriert, um nicht umgesetzte Ausgangsstoffe zu entfernen.
- Komplexierung: Der filtrierten meso-Weinsäure-Lösung wird eine stöchiometrische Menge einer Eisen(III)-Quelle, wie z. B. Eisen(III)-chlorid, unter kontrollierten pH-Bedingungen langsam zugegeben.[1][2]
- pH-Einstellung und Stabilisierung: Der pH-Wert der resultierenden Lösung wird auf den Zielbereich von 3,5-3,9 eingestellt.[1] Die Lösung wird anschließend auf den gewünschten Massenanteil von ca. 35 % konzentriert.



[Click to download full resolution via product page](#)

Abbildung 1: Schematischer Arbeitsablauf der Synthese von **Eisentartrat** (E 534).

Anwendung und regulatorischer Status

Eisentartrat E 534 ist in der Europäischen Union gemäß der Verordnung (EG) Nr. 1333/2008 als Lebensmittelzusatzstoff zugelassen.^{[1][6]} Seine Hauptfunktion ist die eines Trennmittels (Rieselhilfe) in Kochsalz und Salzersatzprodukten.^{[1][2][6]} Es verbessert die Fließeigenschaften und verhindert die Bildung von Klumpen, die durch Feuchtigkeit während der Lagerung entstehen.^{[1][6]}

Tabelle 3: Regulatorische Grenzwerte für die Verwendung von E 534 in der EU

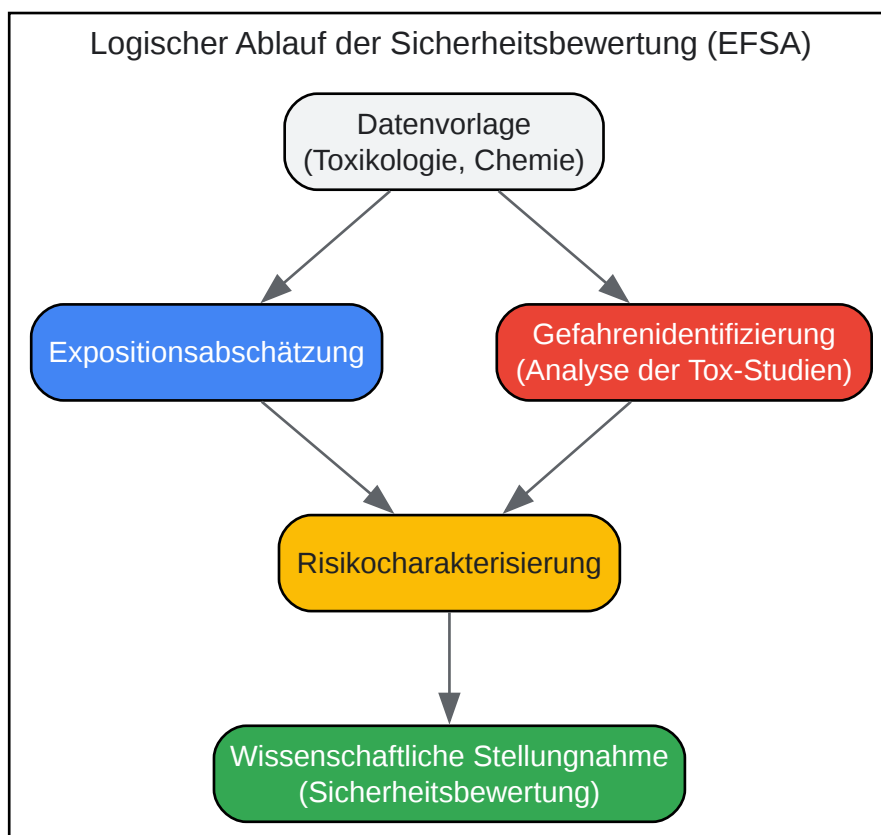
Lebensmittelkategorie	Maximal zulässiger Gehalt (mg/kg)
-----------------------	-----------------------------------

| 12.1.1: Kochsalz und Salzersatzstoffe | 110^{[1][6][11][12][13]} |

Toxikologische Bewertung

Die Europäische Behörde für Lebensmittelsicherheit (EFSA) hat die Sicherheit von **Eisentartrat** bewertet und ist zu dem Schluss gekommen, dass bei den vorgeschlagenen Verwendungszwecken und -mengen keine Sicherheitsbedenken bestehen.^[14]

- ADI-Wert: Für **Eisentartrat** wurde kein ADI-Wert ("Acceptable Daily Intake" oder erlaubte Tagesdosis) festgelegt.^{[1][6]} Dies deutet auf eine geringe toxikologische Relevanz bei der zugelassenen Verwendung hin.
- Metabolismus: Es wird erwartet, dass der Komplex nach der Einnahme in seine Bestandteile, Eisen(III) und Tartrat, zerfällt.^[14]
- Sicherheitsbewertung: Die Sicherheitsbewertung der EFSA basierte auf einer begrenzten toxikologischen Datenbasis, was durch die sehr geringe Exposition gegenüber dem Zusatzstoff gerechtfertigt wurde.^[14] Eine Ausweitung der Verwendung oder der zulässigen Höchstmengen würde eine neue Risikobewertung erfordern.^[14]



[Click to download full resolution via product page](#)

Abbildung 2: Vereinfachter logischer Ablauf der Sicherheitsbewertung für Lebensmittelzusatzstoffe.

Tabelle 4: Zusammenfassung der toxikologischen Bewertung

Endpunkt	Ergebnis / Schlussfolgerung
Akute Toxizität	Gering, basierend auf der chemischen Natur und der geringen Exposition.
Metabolismus	Dissoziation in Eisen(III) und Tartrat-Ionen im Magen-Darm-Trakt wird erwartet.[14]
ADI-Wert	Nicht festgelegt ("not specified").[1][6]

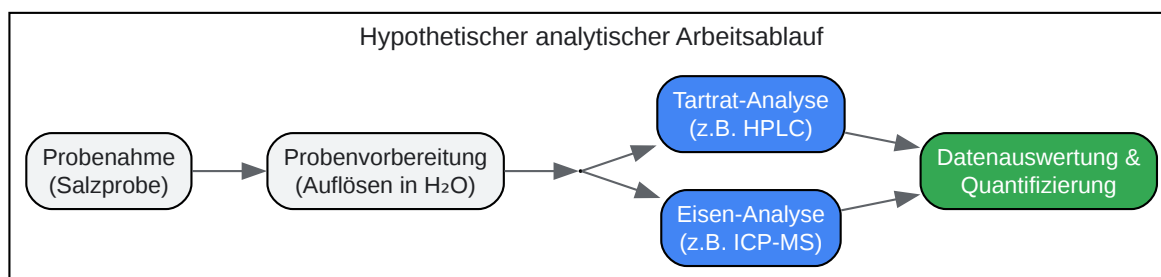
| EFSA-Schlussfolgerung | Keine Sicherheitsbedenken bei der zugelassenen Verwendung in Salz mit bis zu 110 mg/kg.[14] |

Analytische Methoden (Hypothetischer Ansatz)

Die quantitative Bestimmung von E 534 in einer Lebensmittelmatrix wie Salz erfordert typischerweise die separate Analyse seiner Hauptkomponenten.

Methodisches Vorgehen (Workflow)

- **Probenvorbereitung:** Eine bekannte Menge der salzhaltigen Probe wird in deionisiertem Wasser gelöst, um eine klare wässrige Lösung zu erhalten.
- **Eisenbestimmung:** Der Eisengehalt kann mittels Atomabsorptionsspektroskopie (AAS) oder Massenspektrometrie mit induktiv gekoppeltem Plasma (ICP-MS) quantifiziert werden. Diese Methoden bieten eine hohe Empfindlichkeit und Spezifität für die Elementanalyse.
- **Tartratbestimmung:** Die Konzentration des Tartrat-Anions kann mittels Hochleistungsflüssigkeitschromatographie (HPLC), oft in Kopplung mit einem UV- oder Massenspektrometrie-Detektor, bestimmt werden.
- **Datenanalyse:** Die erhaltenen Konzentrationen von Eisen und Tartrat werden verwendet, um den Gehalt des ursprünglichen **Eisentartrat**-Komplexes in der Probe zu berechnen.



[Click to download full resolution via product page](#)

Abbildung 3: Hypothetischer Arbeitsablauf zur Analyse von E 534 in einer Salzmatrix.

Fazit

Eisentartrat (E 534) ist ein zugelassener und als sicher bewerteter Lebensmittelzusatzstoff, der ausschließlich als Trennmittel in Kochsalz und dessen Substituten eingesetzt wird. Seine Funktion besteht darin, die Rieselfähigkeit zu gewährleisten. Die Herstellung erfolgt durch einen spezifischen chemischen Prozess, um Eisen(III)-meso-Tartrat zu bilden. Aufgrund der streng limitierten Anwendung und der daraus resultierenden geringen Exposition wurden keine gesundheitlichen Bedenken festgestellt und kein ADI-Wert festgelegt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eisentartrat – Wikipedia [de.wikipedia.org]
- 2. Eisentartrat [yumda.com]
- 3. sozialministerium.gv.at [sozialministerium.gv.at]
- 4. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 5. Liste der Lebensmittelzusatzstoffe – Wikipedia [de.wikipedia.org]
- 6. Eisentartrat [yumda.com]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. Ferric tartrate | C₁₂H₁₂Fe₂O₁₈ | CID 14513254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]
- 11. E534 Iron tartrate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 12. E534 Eisentartrat - Zusatzstoffe - Lebensmittel - Risiken/Fakten/Hintergründe [food-detektiv.de]
- 13. Eisentartrat - ChemInfo Public [recherche.chemikalieninfo.de]
- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- To cite this document: BenchChem. [Technischer Leitfaden zum Lebensmittelzusatzstoff E 534 (Eisentartrat)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12056577#eisentartrat-als-lebensmittelzusatzstoff-e-534]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com